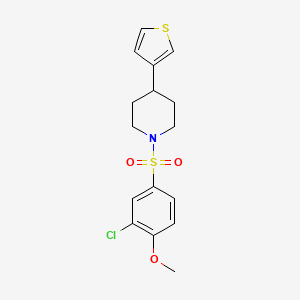![molecular formula C17H21F2N3O2 B2613374 N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide CAS No. 1333527-34-6](/img/structure/B2613374.png)
N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide, commonly known as CCDC, is a novel small-molecule inhibitor that has been developed for the treatment of cancer. CCDC is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival.
Mécanisme D'action
CK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. CCDC is a potent and selective inhibitor of CK2, which binds to the ATP-binding site of the enzyme and prevents its activity. By inhibiting CK2, CCDC induces apoptosis in cancer cells and inhibits their proliferation.
Biochemical and Physiological Effects
CCDC has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have shown that CCDC induces apoptosis in cancer cells and inhibits their proliferation. In vivo studies have shown that CCDC inhibits tumor growth in mouse models of breast cancer, prostate cancer, and leukemia. CCDC has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
CCDC has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It is also a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer. However, CCDC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. It also has a short half-life in vivo, which can limit its effectiveness as an anticancer agent.
Orientations Futures
There are several future directions for the study of CCDC. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the study of the mechanism of action of CCDC, which could provide insights into the role of CK2 in cancer. Additionally, the efficacy of CCDC in combination with other anticancer agents should be explored, as this could enhance its anticancer activity. Finally, the development of new formulations of CCDC that improve its solubility and half-life could increase its effectiveness as an anticancer agent.
Conclusion
In conclusion, CCDC is a novel small-molecule inhibitor that has shown potent anticancer activity in vitro and in vivo. CCDC is a potent and selective inhibitor of CK2, which plays a crucial role in the regulation of cell growth and survival. CCDC has several advantages for lab experiments, including its easy synthesis and purification, and its value as a tool for studying the role of CK2 in cancer. However, CCDC also has some limitations, including its low solubility and short half-life. Future research should focus on the development of more potent and selective CK2 inhibitors, the study of the mechanism of action of CCDC, and the development of new formulations that improve its solubility and half-life.
Méthodes De Synthèse
The synthesis of CCDC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are cycloheptanone and 3,5-difluoro-4-methoxyaniline. The synthesis involves the formation of an intermediate compound, which is then converted to CCDC through a series of steps. The final product is purified using column chromatography.
Applications De Recherche Scientifique
CCDC has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. CCDC has been shown to be a potent inhibitor of CK2, with an IC50 value of 1.6 nM. CCDC has been tested in various cancer cell lines, including breast cancer, prostate cancer, and leukemia, and has been shown to induce cell death in these cell lines.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-difluoro-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2/c1-24-16-13(18)8-12(9-14(16)19)21-10-15(23)22-17(11-20)6-4-2-3-5-7-17/h8-9,21H,2-7,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUCLWNLLBCNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)NCC(=O)NC2(CCCCCC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



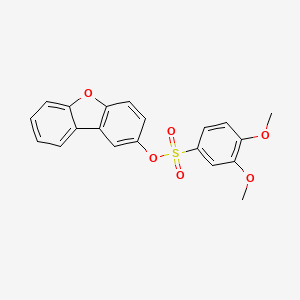
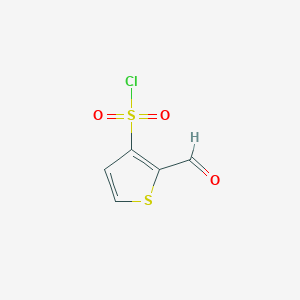
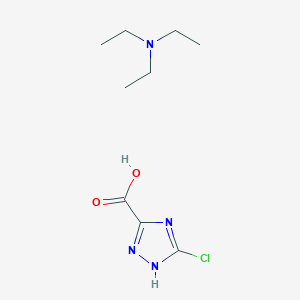
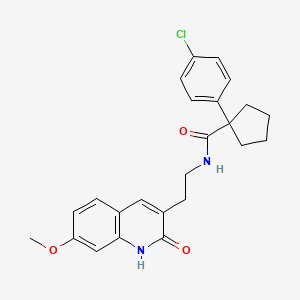

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

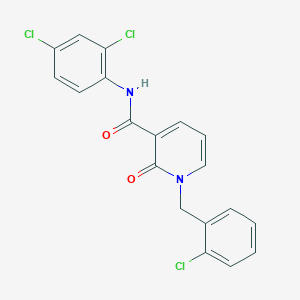
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)
![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)
![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)
